molecular formula C22H23FN2O2 B2368149 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941896-49-7

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2368149
CAS No.: 941896-49-7
M. Wt: 366.436
InChI Key: AYLFUFIXTHZLAC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a naphthalenyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form the intermediate 4-fluorophenyl-dimethylamine.

    Coupling Reaction: The intermediate is then coupled with 2-naphthol in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) to form the naphthalen-2-yloxy intermediate.

    Acetylation: The final step involves the acetylation of the naphthalen-2-yloxy intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalen-2-yloxy group.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-25(2)21(17-7-10-19(23)11-8-17)14-24-22(26)15-27-20-12-9-16-5-3-4-6-18(16)13-20/h3-13,21H,14-15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFUFIXTHZLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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